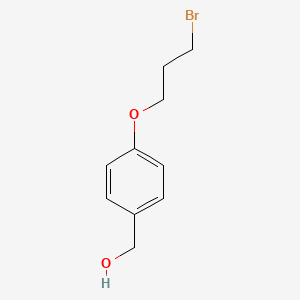
(4-(3-Bromopropoxy)phenyl)methanol
Overview
Description
“(4-(3-Bromopropoxy)phenyl)methanol” is a chemical compound. It is related to “(4-(3-Bromopropoxy)phenyl)boronic acid” which has a CAS Number of 957034-33-2 . The compound is typically in solid form .
Synthesis Analysis
The synthesis of phenols, which are related compounds, can be achieved through several laboratory methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Scientific Research Applications
Neighboring Group Reactions
- A study by Zaugg and Michaels (1962) investigated the methanolysis of 3-(β-bromoethyl)-3-phenyl-2-benzofuranone, which is structurally related to (4-(3-Bromopropoxy)phenyl)methanol. This reaction produced high yields of 2-(o-hydroxyphenyl)-2-phenyl-4-hydroxybutyric acid γ-lactone and methyl bromide, suggesting potential applications in synthesizing complex lactones (Zaugg & Michaels, 1962).
Bromination Kinetics
- Dubois and Hegarty (1969) studied the kinetics of bromination in certain cyclic olefins in methanol, which could provide insights into the reaction dynamics of compounds like this compound. This study helps in understanding the influence of substituents on reaction rates (Dubois & Hegarty, 1969).
Laser Flash Photolysis
- Bales et al. (2001) conducted product studies and laser flash photolysis on alkyl radicals containing two different beta-leaving groups. This research provides insights into the formation of olefin cation radicals, which could be relevant to the study of this compound (Bales et al., 2001).
properties
IUPAC Name |
[4-(3-bromopropoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c11-6-1-7-13-10-4-2-9(8-12)3-5-10/h2-5,12H,1,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNYAVQLFWCQTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



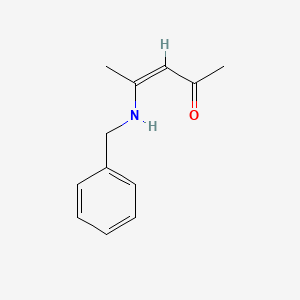
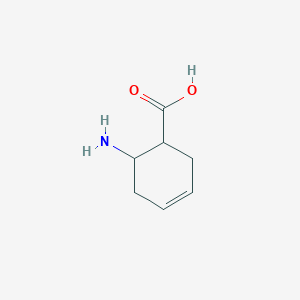
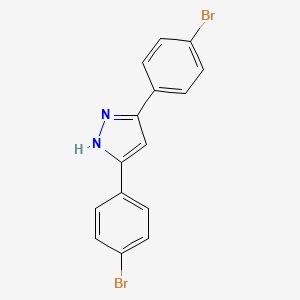
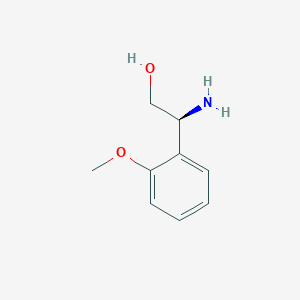


amino}acetic acid](/img/structure/B3252134.png)
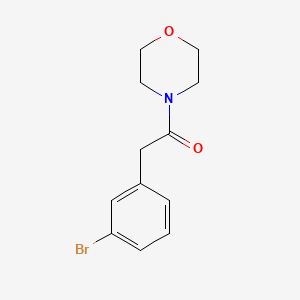


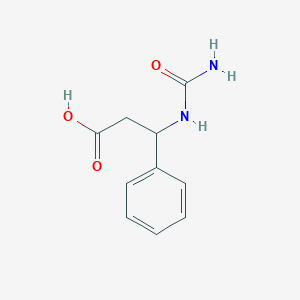
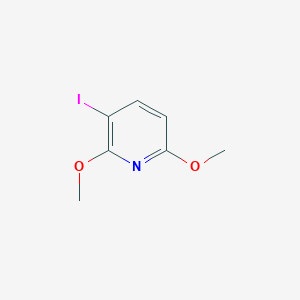
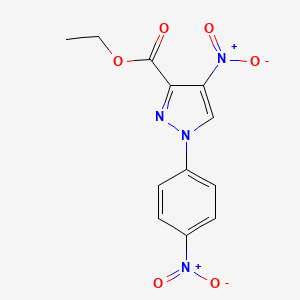
![3-Quinolinecarbonitrile, 4-chloro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-](/img/structure/B3252184.png)